molecular formula C6H8N2O2 B1583437 1-Ethyl-1H-pyrazole-5-carboxylic acid CAS No. 400755-43-3

1-Ethyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B1583437
CAS No.: 400755-43-3
M. Wt: 140.14 g/mol
InChI Key: FSMHDKRQCDWWGZ-UHFFFAOYSA-N
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Description

1-Ethyl-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound featuring a pyrazole ring substituted with an ethyl group at the first position and a carboxylic acid group at the fifth position. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-pyrazole-5-carboxylic acid can be synthesized through various methods. One common approach involves the cyclocondensation of unsymmetrical enaminodiketones with hydrazine derivatives . Another method includes the reaction of 1,3-diketones with arylhydrazines, followed by oxidation . The reaction conditions typically involve mild temperatures and the use of solvents like ethanol or dimethyl sulfoxide.

Industrial Production Methods: Industrial production of this compound often employs scalable methods such as multicomponent reactions and catalytic processes. These methods ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and pyrazolidines, depending on the reaction conditions and reagents used .

Scientific Research Applications

1-Ethyl-1H-pyrazole-5-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific biological context and the derivatives of the compound .

Comparison with Similar Compounds

Comparison: 1-Ethyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications in medicinal chemistry and material science .

Biological Activity

1-Ethyl-1H-pyrazole-5-carboxylic acid (EPCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant research findings, supported by data tables and case studies.

This compound features a unique substitution pattern that influences its biological properties. Its molecular formula is C7H9N2O2C_7H_9N_2O_2, which contributes to its role as an enzyme inhibitor and its involvement in various metabolic pathways. The compound can interact with specific molecular targets, modulating enzyme activity through competitive or allosteric inhibition .

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of EPCA derivatives. For instance, compounds derived from EPCA have shown significant cytotoxic effects against various cancer cell lines, including prostate (PC-3) and neuroblastoma (SH-SY5Y) cells. In one study, a derivative exhibited approximately 70% growth inhibition at concentrations of 100 µM in HEK293 cells, while higher efficacy (85% inhibition) was observed in SH-SY5Y cells after 48 hours of treatment .

Cell Line Compound Concentration (µM) Inhibition (%)
HEK293EPCA Derivative10070
SH-SY5YEPCA Derivative10085
PC-3EPCA Derivative100Significant effect

2. Anti-inflammatory Activity

EPCA has been investigated for its anti-inflammatory properties. A review of pyrazole derivatives indicated that they could serve as selective COX-2 inhibitors, with some compounds demonstrating superior anti-inflammatory activity compared to established drugs like celecoxib . The structure-activity relationship (SAR) studies suggest that modifications to the pyrazole ring can enhance the anti-inflammatory effects.

3. Antimicrobial Effects

The antimicrobial activity of pyrazole derivatives, including EPCA, has been documented extensively. Compounds have shown effectiveness against various bacterial strains such as E. coli and S. aureus. For example, one study reported that a specific derivative exhibited significant antibacterial activity with an IC50 value of 3.25 mg/mL against Hep-2 cancer cell lines .

Case Study 1: Anticancer Screening

A systematic evaluation involved screening multiple pyrazole derivatives against different cancer cell lines. The results indicated that certain modifications to the pyrazole structure led to enhanced antiproliferative effects, particularly in hormone-independent prostate cancer cells.

Case Study 2: Anti-inflammatory Testing

In another study focusing on the anti-inflammatory potential of pyrazole compounds, several derivatives were tested for their ability to inhibit COX enzymes. The findings revealed that some derivatives had higher selectivity for COX-2 over COX-1, which is crucial for minimizing side effects associated with non-selective NSAIDs.

Properties

IUPAC Name

2-ethylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-2-8-5(6(9)10)3-4-7-8/h3-4H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMHDKRQCDWWGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60340570
Record name 1-Ethyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400755-43-3
Record name 1-Ethyl-1H-pyrazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400755-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethyl-1H-pyrazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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